molecular formula C15H16N2O3 B3143844 4-amino-N-(2,5-dimethoxyphenyl)benzamide CAS No. 537658-81-4

4-amino-N-(2,5-dimethoxyphenyl)benzamide

Cat. No.: B3143844
CAS No.: 537658-81-4
M. Wt: 272.3 g/mol
InChI Key: SJAKVVJVZDEKKP-UHFFFAOYSA-N
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Description

4-amino-N-(2,5-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H16N2O3 It is a derivative of benzamide, featuring an amino group and two methoxy groups attached to the phenyl ring

Scientific Research Applications

4-amino-N-(2,5-dimethoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“4-amino-N-(2,5-dimethoxyphenyl)benzamide” is intended for research use only and is not intended for diagnostic or therapeutic use . It may be harmful if swallowed and is suspected of causing genetic defects . Proper safety precautions should be taken while handling this compound.

Future Directions

The future directions for the study of “4-amino-N-(2,5-dimethoxyphenyl)benzamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research . Additionally, its safety profile and potential hazards should be thoroughly evaluated.

Biochemical Analysis

Biochemical Properties

4-amino-N-(2,5-dimethoxyphenyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain diagnostic assay components and is used in manufacturing processes related to hematology and histology . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the production of specific metabolites . These interactions can influence the overall metabolic flux within cells, affecting the levels of various metabolites and potentially altering cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s overall effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,5-dimethoxyphenyl)benzamide typically involves the reaction of 4-amino-benzoyl chloride with 2,5-dimethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,5-dimethoxyphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(2,5-diethoxyphenyl)benzamide: Similar structure but with ethoxy groups instead of methoxy groups.

    4-amino-N-(2-methoxyphenyl)benzamide: Contains only one methoxy group.

    4-amino-N-(2,5-dimethylphenyl)benzamide: Contains methyl groups instead of methoxy groups.

Uniqueness

4-amino-N-(2,5-dimethoxyphenyl)benzamide is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-N-(2,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAKVVJVZDEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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